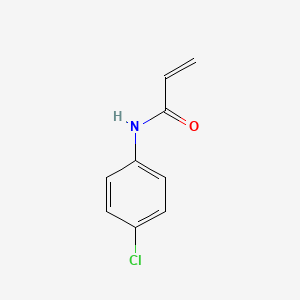

N-(4-Chlorophenyl)acrylamide

Description

Overview of N-(4-Chlorophenyl)acrylamide within Acrylamide (B121943) Chemistry

This compound, with the chemical formula C₉H₈ClNO, belongs to the class of organic compounds known as acrylamides. nih.gov The core of its structure is the acrylamide moiety, which consists of an amide functional group directly attached to a vinyl group. What distinguishes this particular molecule is the presence of a 4-chlorophenyl group bonded to the nitrogen atom of the amide. nih.gov This substitution of a chlorine-containing phenyl ring is pivotal, as it significantly influences the compound's physical and chemical properties, including its reactivity, solubility, and biological activity.

The presence of the acrylamide backbone allows this compound to undergo polymerization, typically through free-radical mechanisms, to form polyacrylamides. smolecule.com This reactivity makes it a useful monomer for the synthesis of functional polymers with tailored properties for applications in fields like materials science. smolecule.com Furthermore, the chloro-substituted phenyl ring enhances its potential for various chemical transformations and biological interactions. ontosight.ai

From a physicochemical standpoint, this compound is typically a solid at room temperature, with a melting point reported in the range of 163.4–164.0 °C. It exhibits poor solubility in water but is soluble in organic solvents such as dimethylformamide (DMF). The crystal structure of this compound has been elucidated, revealing how intermolecular hydrogen bonds link the molecules into one-dimensional chains. nih.gov

Historical Context of Research on Halogenated Acrylamides

Research into acrylamide and its derivatives has a history stretching back to the mid-20th century, with commercial production of acrylamide monomer beginning in the 1950s. diva-portal.org Initially, the focus was largely on the polymerization of acrylamide to produce polyacrylamides for a wide range of industrial applications. The exploration of substituted acrylamides, including halogenated derivatives, followed as chemists sought to modify the properties of these polymers and explore new functionalities.

The introduction of halogen atoms, such as chlorine, onto the phenyl ring of N-phenylacrylamides represented a strategic step in fine-tuning the electronic and steric characteristics of these molecules. Early investigations into N-substituted acrylamides were often driven by the desire to create polymers with enhanced thermal stability or specific solubility profiles. Over time, the focus expanded to include the potential biological activities of these compounds.

By the late 20th and early 21st centuries, research into halogenated acrylamides had branched significantly into medicinal chemistry. Scientists began to recognize that the acrylamide group could act as a Michael acceptor, allowing for covalent interactions with biological macromolecules, while the halogenated phenyl ring could modulate binding affinity and pharmacokinetic properties. This led to the synthesis and evaluation of a wide array of halogenated acrylamide derivatives for various therapeutic targets. For instance, studies began to emerge detailing the synthesis of N-(chlorophenyl)acrylamides and their evaluation for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiscirp.org The development of continuous flow synthesis methods in more recent years has also provided safer and more efficient routes to produce acrylamides, including halogenated variants. monash.edu

Significance of this compound in Contemporary Chemical and Biological Sciences

In modern research, this compound has emerged as a significant scaffold for the development of novel functional molecules and materials. Its importance can be seen across several key areas:

Medicinal Chemistry and Drug Discovery: The this compound framework is a common feature in the design of new therapeutic agents. Researchers have incorporated this moiety into more complex molecules to explore a range of biological activities. For example, derivatives of this compound have been investigated as potential anticancer agents. bohrium.comnih.govresearchgate.net Studies have shown that introducing this group into larger molecular structures can lead to compounds with significant antiproliferative activity against various cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). nih.govresearchgate.net The mechanism of action is often linked to the inhibition of key cellular targets like β-tubulin. nih.gov Beyond cancer, derivatives have also been explored for their anti-inflammatory and antimicrobial activities. smolecule.comontosight.ai

Polymer Science and Materials Chemistry: The ability of this compound to act as a monomer is a cornerstone of its utility in materials science. It can be copolymerized with other monomers, such as methyl methacrylate (B99206), to create copolymers with specific thermal properties. researchgate.netresearchgate.net These polymers can be designed to have functionalities that are useful in a variety of applications, including the development of new electronic materials or coatings. smolecule.com The presence of the chlorophenyl group can impart desirable characteristics to the resulting polymer, such as altered solubility and thermal stability.

Organic Synthesis: this compound serves as a versatile intermediate in organic synthesis. It can be used as a starting material to build more complex molecular architectures. For instance, it has been used in cyclization reactions to create heterocyclic compounds like 4-aminothiophenes, which themselves are of interest for their potential biological activities. tandfonline.comsemanticscholar.org

The ongoing research into this compound and its derivatives highlights its role as a foundational component in the development of new technologies and therapies.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound | 5453-48-5 | C₉H₈ClNO | 181.62 | 163.4–164.0 | Poor in water, good in DMF |

| N-Benzyl-N-(4-chlorophenyl)acrylamide | Not specified | C₁₆H₁₄ClNO | 271.73 | Not specified | Not specified nih.gov |

| N-(4-Nitrophenyl)acrylamide | 7766-38-3 | C₉H₈N₂O₃ | 192.17 | Not specified | Not specified |

| N-(4-Fluorophenyl)acrylamide | Not specified | C₉H₈FNO | Not specified | 215–217 | High in DMSO |

Table 2: Biological Activity of this compound Derivatives

| Compound Derivative | Target/Application | Cell Line | IC₅₀ Value | Reference |

| (Z)-N-(3-(2-(4-Aminobenzoyl)hydrazineyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide | Anticancer (Antiproliferative) | MCF-7 | 25.27 µM | nih.gov |

| (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide | Hyperpigmentation (Mushroom Tyrosinase Inhibition) | Not applicable | 36.98 ± 1.07 µM (monophenolase) | researchgate.net |

| (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide | Hyperpigmentation (Melanin Production Inhibition) | B16F10 | 6.25 µM (concentration tested) | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPAGMKWFWQECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280790 | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-48-5 | |

| Record name | N-(4-Chlorophenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 18608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Chlorophenyl Acrylamide

Established Reaction Pathways

Established synthetic routes for N-(4-Chlorophenyl)acrylamide are foundational to its production, relying on well-understood and widely implemented chemical transformations.

Acylation of 4-Chloroaniline (B138754) with Acryloyl Chloride

The most direct and common method for the synthesis of this compound is the acylation of 4-chloroaniline with acryloyl chloride. This nucleophilic acyl substitution reaction involves the attack of the amino group of 4-chloroaniline on the carbonyl carbon of acryloyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate. google.comnih.gov The choice of solvent is also crucial, with aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or acetone (B3395972) being frequently employed to avoid side reactions with the acryloyl chloride. google.com The reaction is often performed at low temperatures (0-5 °C) to control its exothermic nature and minimize the formation of byproducts. nih.gov

Reaction Conditions for Acylation of 4-Chloroaniline:

| Parameter | Conditions |

| Reactants | 4-Chloroaniline, Acryloyl Chloride |

| Base | Triethylamine, Pyridine, Sodium Carbonate |

| Solvent | Dichloromethane, THF, Acetone |

| Temperature | 0-5 °C |

| Typical Yield | High |

Baylis-Hillman Reaction for α-Substituted Derivatives

The Baylis-Hillman reaction provides a pathway to α-substituted derivatives of N-aryl acrylamides. researchgate.net This carbon-carbon bond-forming reaction occurs between an activated alkene, such as an acrylamide (B121943), and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine (B1218219). researchgate.netorganic-chemistry.org

For the synthesis of α-substituted this compound derivatives, this compound would react with an aldehyde in the presence of a suitable catalyst. The reaction results in the formation of a multifunctional molecule containing a hydroxyl group at the β-position and a new substituent at the α-position of the original acrylamide. The reaction is known for its atom economy, as all atoms from the reactants are incorporated into the product. beilstein-journals.org However, a limitation of the Baylis-Hillman reaction can be its slow reaction rate. beilstein-journals.org

Advanced Synthetic Approaches

Advanced synthetic methodologies offer alternative routes to this compound and its derivatives, often providing greater efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Heck Reactions for Related Acrylamides

While not a direct synthesis of this compound itself, the Palladium-catalyzed Heck reaction is a powerful tool for the synthesis of related N-aryl acrylamides and their derivatives. rsc.orgrsc.orgdntb.gov.ua The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. misuratau.edu.ly

In this context, an aryl halide could be coupled with acrylamide or a substituted acrylamide to form an N-aryl acrylamide derivative. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor. Various phosphine ligands are often used to stabilize the catalyst and influence the reaction's efficiency and selectivity. The Heck reaction is valued for its ability to form carbon-carbon bonds with high stereoselectivity. misuratau.edu.ly

Typical Components of a Heck Reaction System:

| Component | Example |

| Aryl Halide | Iodobenzene, Bromobenzene |

| Alkene | Acrylamide |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile (B52724) |

Intramolecular Cyclization Reactions in Derivative Synthesis

Derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic structures. These reactions are crucial for building molecular complexity and accessing a diverse range of compounds. For instance, radical-induced cyclization of N-aryl acrylamides can lead to the formation of oxindoles. rsc.orgrsc.orgdntb.gov.ua

These cyclization reactions can be initiated by various means, including radical initiators, transition metal catalysts, or electrochemical methods. rsc.org The specific outcome of the cyclization depends on the substrate's structure, the reaction conditions, and the type of catalyst or initiator used. This approach is particularly valuable in medicinal chemistry for the synthesis of novel drug candidates.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the minimization of waste.

One approach is the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents. academie-sciences.fr Catalytic methods, like the Heck and Baylis-Hillman reactions, are inherently greener than stoichiometric reactions as they reduce the amount of reagents required and the waste generated. beilstein-journals.org

Purification and Characterization Techniques in Synthesis Research

Following the synthesis of this compound, rigorous purification and characterization are essential to isolate the target compound from unreacted starting materials, byproducts, and other impurities, and to confirm its structural identity and purity. A combination of chromatographic and spectroscopic techniques is routinely employed for these purposes.

Purification Methodologies

The crude product obtained from the synthesis of this compound is typically a solid that requires purification to remove impurities. The choice of method depends on the scale of the reaction and the nature of the impurities present.

Recrystallization : This is a primary and highly effective technique for purifying solid this compound. The process involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly. chemcd.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. chemcd.com The selection of an appropriate solvent is critical; the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. Alcohols such as methanol (B129727) and ethanol (B145695) are often effective for the recrystallization of acrylamide derivatives. google.com Other solvents like ethyl acetate (B1210297) have also been used for related compounds. researchgate.net

Column Chromatography : For more challenging separations or when dealing with smaller quantities, column chromatography is a preferred method. High-Performance Liquid Chromatography (HPLC) is particularly useful for both analytical and preparative scale purification. A common setup involves a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water. sielc.comresearchgate.net The polarity of the mobile phase can be adjusted to achieve optimal separation. For mass spectrometry-compatible methods, a volatile acid like formic acid may be added to the mobile phase. sielc.com

Extraction and Washing : Simple liquid-liquid extraction or washing can be employed as an initial purification step. For instance, if the reaction is performed in an organic solvent, washing the reaction mixture with water can help remove water-soluble impurities. nih.govbund.de

Characterization Techniques

Once purified, the identity and integrity of this compound are confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR provides information about the chemical environment of the hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the amide proton, the aromatic protons on the chlorophenyl ring, and the vinyl protons of the acryloyl group. compoundchem.comoregonstate.edu

¹³C NMR identifies the different carbon environments within the molecule, including the carbonyl carbon of the amide, the carbons of the vinyl group, and the carbons of the aromatic ring. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bond of the secondary amide, the C=O (carbonyl) bond, the C=C bond of the vinyl group, and C-H bonds of the aromatic ring. researchgate.netvscht.czspectroscopyonline.com

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (molecular weight: 181.62 g/mol ), mass spectrometry would confirm the presence of the molecular ion peak (e.g., [M+H]⁺ at m/z 182.63), corroborating the successful synthesis of the target molecule. nih.govchemicalbook.comchemicalbook.com

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, providing a confirmation of its empirical formula.

The data obtained from these techniques are collectively used to confirm the structure and assess the purity of the synthesized this compound.

Interactive Data Tables for Characterization

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.3 | Singlet | 1H | Amide (N-H) |

| ~7.7 | Doublet | 2H | Aromatic (Ar-H) |

| ~7.4 | Doublet | 2H | Aromatic (Ar-H) |

| ~6.5 | Doublet of Doublets | 1H | Vinyl (=CH-) |

| ~6.3 | Doublet of Doublets | 1H | Vinyl (=CH₂) |

| ~5.8 | Doublet of Doublets | 1H | Vinyl (=CH₂) |

Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values may vary slightly. compoundchem.comoregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~164 | Amide Carbonyl (C=O) |

| ~138 | Aromatic (Ar C-N) |

| ~132 | Vinyl (-CH=) |

| ~129 | Aromatic (Ar C-H) |

| ~128 | Aromatic (Ar C-Cl) |

| ~127 | Vinyl (=CH₂) |

| ~121 | Aromatic (Ar C-H) |

Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values may vary slightly. researchgate.netchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3370 - 3170 | N-H Stretch | Secondary Amide |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 1680 - 1630 | C=O Stretch (Amide I) | Amide |

| 1680 - 1640 | C=C Stretch | Alkene (Vinyl) |

| 1570 - 1515 | N-H Bend (Amide II) | Amide |

Note: These are typical ranges for the specified functional groups. researchgate.netspectroscopyonline.comehu.esresearchgate.net

Polymerization Studies of N 4 Chlorophenyl Acrylamide

Homopolymerization Investigations

Detailed experimental studies specifically focusing on the homopolymerization of N-(4-Chlorophenyl)acrylamide, including its radical polymerization mechanisms, kinetics, and the factors influencing its polymerization rate, are not extensively available in the public domain based on current literature searches. General principles of free-radical polymerization of acrylamide (B121943) derivatives can be considered for a theoretical understanding.

Radical Polymerization Mechanisms

In the absence of specific studies on this compound, the radical polymerization is expected to follow the classical three stages: initiation, propagation, and termination. The process would be initiated by a free-radical initiator, which adds to the vinyl group of the monomer to create a monomer radical. This radical then propagates by adding to subsequent monomer units. The termination would likely occur through combination or disproportionation of two growing polymer chains. The presence of the 4-chlorophenyl group on the nitrogen atom may influence the reactivity of the monomer and the stability of the propagating radical through electronic and steric effects.

Kinetics of Polymerization

Specific kinetic data, such as the rate of polymerization (Rp), the rate constants for propagation (kp) and termination (kt), for the homopolymerization of this compound are not readily found in published research. A kinetic study would involve monitoring the disappearance of the monomer or the appearance of the polymer over time under various conditions.

Factors Influencing Polymerization Rate

Several factors are known to influence the rate of free-radical polymerization. While specific data for this compound is unavailable, general factors would include:

Monomer Concentration: The rate of polymerization is typically proportional to the monomer concentration.

Solvent: The choice of solvent can affect the polymerization kinetics by influencing the solubility of the monomer and polymer, and by potentially participating in chain transfer reactions.

Copolymerization with this compound

The incorporation of this compound into copolymers can be utilized to modify the properties of the resulting polymers, such as thermal stability, solubility, and functional characteristics.

Copolymerization with Acrylonitrile (B1666552) for Functional Polymers

While specific studies on the copolymerization of this compound with acrylonitrile are not detailed in the available literature, research on the copolymerization of other N-substituted acrylamides with acrylonitrile has been conducted. For instance, a study involving the copolymerization of various N-substituted acrylamides (including chloro-substituted phenyl derivatives) with acrylonitrile was performed in tetrahydrofuran (B95107) using azobisisobutyronitrile (AIBN) as an initiator. The resulting copolymers were characterized to understand their physical properties. In such copolymerizations, the reactivity ratios of the two monomers are crucial in determining the composition and structure of the final copolymer.

Copolymerization with Methyl Methacrylate (B99206)

Similar to acrylonitrile, detailed research on the copolymerization of this compound with methyl methacrylate (MMA) is sparse. However, studies on related systems, such as the copolymerization of N-[4-N′-{(4-chlorophenyl) amino-carbonyl} phenyl] maleimide (B117702) with MMA, have been reported. In this particular study, the reactivity ratios were determined using the Fineman-Ross method, providing insight into the relative reactivities of the monomers. This information is critical for predicting the copolymer composition at different monomer feed ratios. A study on the copolymerization of phenyl acrylamide with methyl methacrylate in dimethylsulfoxide with benzoyl peroxide as an initiator determined the reactivity ratios (r1, r2) to be 0.03 and 0.593, respectively, indicating the formation of alternating copolymers. uobaghdad.edu.iq

| Monomer 1 | Monomer 2 | r1 | r2 | Method |

| Phenyl Acrylamide | Methyl Methacrylate | 0.03 | 0.593 | Fineman-Ross and Kelen-Tudos uobaghdad.edu.iq |

This table presents data for a structurally related compound, Phenyl Acrylamide, in the absence of specific data for this compound.

Copolymerization with Other Monomers

This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymer. The process typically involves free-radical polymerization, a common and versatile method for creating copolymers. While specific studies on this compound are not extensively detailed in the available literature, the copolymerization behavior can be inferred from similar N-substituted acrylamide monomers.

For instance, acrylamide (AM) and its derivatives are frequently copolymerized with monomers like methyl methacrylate (MMA) and acrylic acid (AAc). In a typical synthesis, monomers are dissolved in a suitable solvent, such as dimethylsulfoxide (DMSO), with a free-radical initiator like benzoyl peroxide (BPO) or a redox initiator system like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). researchgate.netarabjchem.org The reaction mixture is heated to initiate polymerization, and the process is usually kept to low conversion rates to ensure the composition of the copolymer remains consistent. researchgate.net

Copolymers of acrylamide and methyl methacrylate have been synthesized, demonstrating the feasibility of combining different monomer types to achieve desired properties. researchgate.net Similarly, hydrogels composed of acrylamide and acrylic acid have been prepared, which exhibit pH-sensitive swelling behavior due to the presence of the carboxylic acid groups from the AAc monomer. arabjchem.orgcore.ac.uk The incorporation of N-substituted phenyl acrylamides, such as N-4-ethylphenylacrylamide, into an acrylamide backbone has been used to introduce hydrophobic domains, creating associative polymers that can significantly alter the rheological properties of aqueous solutions. kpi.ua

The copolymerization of this compound with monomers such as styrene (B11656) or various acrylates would follow similar principles, resulting in a copolymer whose properties are a composite of the constituent monomers. The chlorophenyl group would impart increased hydrophobicity and rigidity to the polymer chain compared to unsubstituted polyacrylamide.

Table 1: Examples of Monomers Copolymerized with Acrylamide Derivatives This table is based on data for analogous acrylamide compounds.

| Comonomer | Polymerization Method | Resulting Copolymer Properties |

| Methyl Methacrylate (MMA) | Free Radical Polymerization | Forms alternating copolymers with modified thermal properties. researchgate.net |

| Acrylic Acid (AAc) | Redox Initiated Polymerization | Creates pH-sensitive hydrogels with stable network structures. arabjchem.orgcore.ac.uk |

| N-4-ethylphenylacrylamide | Micellar Copolymerization | Produces hydrophobically associating polymers for viscosity control. kpi.ua |

| Styrene | Emulsion Polymerization | Results in copolymers with modified surface and thermal properties. scirp.org |

Polymer Properties Derived from this compound Incorporation

Thermal Stability of Poly(this compound)

Thermogravimetric studies of PPA show that its degradation process is influenced by the surrounding atmosphere. In a nitrogen atmosphere, PPA undergoes a three-step degradation process. In contrast, in an air atmosphere, a four-step degradation process is observed. The initial thermal degradation for PPA begins at temperatures below 190°C. PPA generally exhibits higher degradation temperatures and a higher char yield at 500°C compared to its methacrylamide (B166291) counterpart, indicating a relatively stable structure. researchgate.net The thermal degradation of acrylamide-based polymers often involves the breakdown of side groups first, followed by the main polymer chain. For example, at temperatures above 315°C, polyacrylamide can decompose to produce smaller molecules like carbon dioxide and acrylonitrile. nih.gov

The presence of the chloro-phenyl group in Poly(this compound) is expected to influence its thermal stability. The aromatic ring can enhance thermal stability due to its rigid structure, while the C-Cl bond may be a point of initial degradation. Generally, halogenated compounds can alter degradation pathways, which is relevant to their application as flame retardants.

Table 2: Thermal Degradation Data for Poly(N-phenyl acrylamide) (PPA) Data for a structurally similar polymer.

| Atmosphere | Number of Degradation Steps | Key Observations |

| Nitrogen | 3 | Higher char yield compared to air. researchgate.net |

| Air | 4 | Lower initial degradation temperature compared to nitrogen. researchgate.net |

Mechanical Properties of Copolymers

The incorporation of this compound into a copolymer backbone is expected to significantly influence its mechanical properties. The bulky and rigid chlorophenyl group would likely increase the stiffness and rigidity of the polymer chain. This can lead to an increase in the material's Young's modulus and a higher glass transition temperature (Tg) compared to a more flexible polymer like polyacrylamide.

Studies on related copolymer systems support this hypothesis. For example, in poly(acrylamide-co-acrylic acid) hydrogels, an increase in the concentration of the more rigid acrylic acid component leads to a higher elastic modulus (G'), indicating a mechanically stronger network. arabjchem.orgcore.ac.uk However, some acrylamide-based hydrogels, like those made from poly(N-isopropylacrylamide) (PNIPAAm), are known for having poor mechanical properties, such as low elastic modulus and yield strength. nih.gov To overcome this, they are often reinforced by creating composites or grafted structures. nih.gov

By introducing the this compound monomer, one could expect an enhancement in mechanical strength due to the intermolecular interactions and steric hindrance provided by the chlorophenyl groups. This would make the resulting copolymers potentially suitable for applications requiring greater structural integrity than what is offered by simple acrylamide polymers.

Adsorption Properties of Modified Copolymers

Hydrogels based on acrylamide copolymers are widely recognized for their excellent adsorption capabilities, particularly for removing pollutants like heavy metal ions and dyes from aqueous solutions. nih.govanjs.edu.iq The functional groups within the polymer network, such as amide (-CONH-), carboxyl (-COOH), and hydroxyl (-OH) groups, act as binding sites for pollutants through mechanisms like ion exchange, complexation, and electrostatic interactions. nih.gov

Copolymers containing this compound would possess the hydrophilic amide groups necessary for this interaction, while the chlorophenyl group would add a hydrophobic character to the polymer. This amphiphilic nature could be advantageous for the adsorption of a broader range of pollutants, including both ionic and non-polar organic molecules. The amide groups can act as chelating sites for metal ions, while the aromatic ring could interact with organic dye molecules through π-π stacking and hydrophobic interactions. redalyc.org

For example, poly(acrylamide-co-acrylic acid) hydrogels have been effectively used to remove cationic dyes like Malachite Green. mdpi.com The efficiency of these hydrogels is attributed to both hydrogen bonding and the strong electrostatic attraction between the anionic carboxylate groups on the polymer and the cationic dye molecules. mdpi.com Similarly, hydrogels based on acrylamide have been engineered to adsorb heavy metal ions such as Cu(II), Pb(II), and Cd(II). anjs.edu.iq A copolymer featuring this compound units could be a promising candidate for developing advanced adsorbent materials for comprehensive wastewater treatment.

Table 3: Adsorption Applications of Acrylamide-Based Copolymers

| Adsorbent Type | Target Pollutant | Adsorption Mechanism |

| Poly(acrylamide-co-acrylic acid) Hydrogel | Cationic Dyes (e.g., Malachite Green) | Electrostatic interaction, Hydrogen bonding mdpi.com |

| Chitosan/Polyacrylamide Hydrogel | Heavy Metal Ions (e.g., Pb²⁺, Cu²⁺) | Ion exchange, Chelation nih.gov |

| Acrylamide/Allyl Methacrylate Copolymer | Azo Dyes | Ion-exchange, Electrostatic interaction redalyc.org |

Biological and Biomedical Research on N 4 Chlorophenyl Acrylamide and Its Derivatives

Structure-Activity Relationship (SAR) Studies for N-(4-Chlorophenyl)acrylamide Analogs

The biological efficacy of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are pivotal in understanding how molecular modifications influence the biological activity and pharmacokinetic profiles of these compounds.

The nature and position of substituents on the aromatic ring of this compound analogs play a crucial role in determining their biological activity. Research has demonstrated that the introduction of different functional groups can significantly modulate the therapeutic potential of these compounds.

For instance, studies on acrylamide (B121943)–PABA analogs have highlighted the impact of substituents on their antiproliferative activity. The introduction of an electron-withdrawing group, such as a 4-fluorophenyl or a 4-chlorophenyl group, has been shown to increase antiproliferative activity. nih.gov Specifically, the compound with a 4-fluorophenyl group exhibited a half-maximal inhibitory concentration (IC₅₀) of 2.99 µM, whereas the analog with a 4-chlorophenyl group showed an IC₅₀ of 25.27 µM. nih.gov In contrast, some studies on bis(3-(4-nitrophenyl)acrylamide) derivatives have suggested that the presence of certain substituents can have a negative effect on their antioxidant activity, as measured by DPPH radical scavenging assays. niscpr.res.in

| Compound | Substituent on Aryl Ring | Antiproliferative Activity (IC₅₀ in µM) |

|---|---|---|

| Analog with 4-fluorophenyl group | 4-Fluoro | 2.99 |

| Analog with 4-chlorophenyl group | 4-Chloro | 25.27 |

While specific pharmacokinetic data for this compound is not extensively detailed in the provided context, the general principles of how lipophilicity affects drug action are well-established. For instance, optimal lipophilicity is crucial for crossing biological membranes to reach target sites. researchgate.net High lipophilicity can lead to increased plasma protein binding, which may result in delayed blood clearance and increased uptake by the liver. researchgate.net Therefore, tuning the lipophilicity of this compound derivatives is a key strategy in medicinal chemistry to optimize their pharmacokinetic profiles and enhance their potential as therapeutic agents.

Investigated Biological Activities

This compound and its derivatives have been investigated for a range of biological activities, with a significant emphasis on their potential as anticancer agents.

The anticancer potential of this compound analogs has been a primary area of research, with studies focusing on their ability to induce programmed cell death and inhibit cell growth in various cancer cell lines.

Acrylamide and its derivatives have been shown to influence cell proliferation and apoptosis, which are key processes in cancer development. Some studies have indicated that acrylamide can promote the proliferation of certain cancer cells, such as HepG2 human hepatocarcinoma cells, by upregulating miR-21 expression and activating the PI3K/AKT signaling pathway. nih.gov

Conversely, numerous derivatives of this compound have demonstrated potent antiproliferative and pro-apoptotic activities. For example, certain acrylate derivatives have been found to induce cell cycle arrest at the G2/M phase and trigger cellular death in MDA-MB-231 breast cancer cells. researchgate.net In other research, acrylamide has been shown to induce intrinsic apoptosis in U87-MG glioblastoma cells by increasing reactive oxygen species (ROS) and causing mitochondrial dysfunction. nih.gov The balance between pro-proliferative and pro-apoptotic effects appears to be highly dependent on the specific chemical structure of the acrylamide derivative and the cellular context.

| Compound/Analog | Cell Line | Observed Effect |

|---|---|---|

| Acrylamide | HepG2 | Increased cell proliferation. nih.gov |

| Acrylate derivative 4b | MDA-MB-231 | Cell cycle arrest at G2/M and cellular death. researchgate.net |

| Acrylamide | U87-MG | Induction of intrinsic apoptosis. nih.gov |

| Acrylamide-PABA analog 4a | MCF-7 | Antiproliferative activity (IC₅₀ = 2.99 µM). nih.gov |

| Acrylamide-PABA analog 4j | MCF-7 | Antiproliferative activity (IC₅₀ = 1.83 µM). nih.gov |

Topoisomerase IIα is a crucial enzyme involved in DNA replication and is a validated target for anticancer drugs. sioc-journal.cn Acrylamide and its derivatives have been investigated as inhibitors of this enzyme. Studies have shown that acrylamide itself can act as a catalytic inhibitor of topoisomerase II, reducing its activity by reacting with sulfhydryl groups on the enzyme. nih.gov This action is distinct from that of topoisomerase poisons, as acrylamide does not induce DNA cleavage. nih.gov

Furthermore, novel (E)-N-(4-styrene) acrylamide derivatives have been designed and synthesized as potent Topoisomerase IIα inhibitors. sioc-journal.cn Several of these compounds exhibited significant inhibition of Topoisomerase IIα-mediated DNA relaxation in vitro and showed strong growth inhibitory effects against human triple-negative breast cancer MDA-MB-231 cells and human acute myeloid leukemia KG1 cells. sioc-journal.cn For instance, compound B4 showed a much stronger growth inhibitory effect against MDA-MB-231 cells (IC₅₀=0.82 μmol/L) than the positive control etoposide (VP16, IC₅₀=6.62 μmol/L). sioc-journal.cn The structure-activity relationship studies revealed that dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines with a chlorine atom at the para position of the 4-phenyl ring exhibited significant topoisomerase IIα inhibition, suggesting the importance of the chloro-phenyl moiety for this activity. nih.gov

| Compound | Target Cell Line | Activity | IC₅₀ (µmol/L) |

|---|---|---|---|

| (E)-N-(4-((E)-3,5-dihydroxystyryl)phenyl)-3-(o-tolyl) acrylamide (B1) | KG1 | Cytotoxicity | 0.43 |

| (E)-N-(4-((E)-3,5-dihydroxyphenyl)phenyl)-3-(2- hydroxyphenyl) acrylamide (B4) | MDA-MB-231 | Growth Inhibition | 0.82 |

| (E)-N-(4-((E)-3,5-dihydroxystyryl)phenyl)-3-(4-nitrophenyl) acrylamide (B9) | KG1 | Cytotoxicity | 0.5 |

| Etoposide (VP16) - Positive Control | MDA-MB-231 | Growth Inhibition | 6.62 |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against various pathogens.

Studies on the antimicrobial effects of this compound derivatives have yielded varied results. In one study comparing different acrylamide derivatives, the 3-(4-chlorophenyl)acrylamide derivative showed lower antibacterial activity against strains including Escherichia coli when compared to other synthesized derivatives like 3-(3-hydroxy-4-methoxyphenyl)acrylamide nih.gov.

Conversely, newly synthesized chalcone derivatives of 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide have demonstrated moderate to high antimicrobial activities, although the specific activity against E. coli and Candida albicans was not detailed in the preliminary reports ekb.egekb.eg. Furthermore, other related halogenated amide compounds, such as certain N-(4-halobenzyl)amides, have shown inhibitory effects against various Candida species nih.gov.

Anti-inflammatory Effects and Inflammasome Inhibition

The anti-inflammatory properties of this compound and its derivatives are an active area of investigation, with a focus on their modulation of key signaling pathways and inflammatory mediators.

The parent compound, acrylamide, has been shown to influence inflammatory signaling pathways. Studies have indicated that acrylamide exposure can aggravate conditions like ulcerative colitis by activating the nuclear factor kappa B (NF-κB) signaling pathway nih.gov. The NF-κB pathway is a critical regulator of inflammatory responses.

Research on various synthetic derivatives of related compounds, such as glabridin, has demonstrated that they exert anti-inflammatory effects by targeting both the mitogen-activated protein kinase (MAPK) and NF-κB pathways in macrophages mdpi.com. The MAPK signaling cascade is another crucial pathway involved in inflammation. These findings suggest that the acrylamide scaffold may be a basis for developing modulators of these key inflammatory pathways.

The activation of inflammatory pathways often leads to the production of various inflammatory mediators. Research has shown that acrylamide can induce the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β and IL-18 nih.govresearchgate.net. Inhibition of the NLRP3 inflammasome is a therapeutic target for a range of inflammatory diseases frontiersin.orgnih.gov. While direct evidence for this compound is lacking, the known effects of the parent compound suggest that its derivatives may also interact with these inflammatory systems. Studies on other compounds have shown that inhibition of the NF-κB pathway leads to a decrease in the expression of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α mdpi.com.

Compound Names

| Compound Name |

|---|

| This compound |

| (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide |

| 5-fluorouracil |

| 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide |

| 3-(3-hydroxy-4-methoxyphenyl)acrylamide |

| N-(4-halobenzyl)amides |

| Glabridin |

| Acrylamide |

NLRP3 Inflammassome Inhibition

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its inappropriate activation is linked to a variety of inflammatory diseases. Consequently, the development of small-molecule inhibitors targeting the NLRP3 inflammasome is an area of significant therapeutic interest. Research into acrylamide derivatives has identified them as potential direct inhibitors of this pathway.

A series of acrylate derivatives have been designed and synthesized to act as NLRP3 inhibitors. Through in vitro screening that assessed reactivity, cytotoxicity, and inhibition of NLRP3 ATPase and pyroptosis, specific compounds were identified as promising leads. One notable derivative, compound 11 (INF39), was characterized as a non-toxic, irreversible inhibitor of NLRP3. This compound demonstrated the ability to decrease the release of the inflammatory cytokine interleukin-1β (IL-1β) from macrophages. Further mechanistic studies using bioluminescence resonance energy transfer (BRET) assays confirmed that this class of compounds can directly interfere with the activation of the NLRP3 protein in cells.

In preclinical models, selected lead compounds have shown efficacy in alleviating inflammation. For instance, oral administration of a lead acrylate derivative resulted in a significant reduction of gut-associated inflammation in a rat model of colitis, highlighting the therapeutic potential of these N-aryl acrylamide-based structures in treating inflammatory conditions like Inflammatory Bowel Disease (IBD).

Antioxidant Properties

The investigation into the antioxidant properties of this compound and its derivatives is an emerging area of research. While extensive data on the specific this compound compound is limited, studies on structurally related N-aryl acrylamides and their precursors suggest potential for free-radical scavenging activity.

For example, research into a C12-naphthylamine antioxidant, which was synthesized using an N-(4-bromine phenyl)acrylamide intermediate, indicates that the acrylamide scaffold can be incorporated into molecules with significant antioxidant capabilities researchgate.net. The antioxidant activity in such molecules is often evaluated by their ability to act as heat-oxygen stabilizers or by their free radical scavenging capacity researchgate.net.

It is important to note that much of the research on acrylamides and antioxidants has focused on the ability of various antioxidant compounds (like polyphenols and phytochemicals) to reduce the formation of acrylamide in food during cooking mdpi.comtandfonline.comnih.govresearchgate.netunite.edu.mk. This is distinct from the intrinsic antioxidant activity of the this compound molecule itself. The relationship between antioxidant additives and acrylamide levels in food is complex, as the effect can depend on the specific antioxidant's structure, concentration, and the reaction conditions nih.gov. However, the synthesis of stable antioxidant macromolecules from acrylamide-based precursors suggests the utility of this chemical framework in developing new antioxidant agents researchgate.net.

Enzyme Inhibition Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for treating skin hyperpigmentation disorders. A variety of chemical compounds, including derivatives related to the N-aryl acrylamide scaffold, have been investigated for their tyrosinase inhibitory potential.

While direct studies on this compound are not prominent, research on analogous structures provides insight. For instance, chalcone derivatives, which share some structural similarities, have been shown to be potent tyrosinase inhibitors. A series of 4-(phenylurenyl)chalcone derivatives were identified as competitive inhibitors of tyrosinase, with some compounds exhibiting highly potent activity.

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Compound 1e | 0.133 | Competitive |

| Compound 1i | 0.134 | Competitive |

| Compound 4a | 4.77 | Competitive |

| Compound 4b | 7.89 | Competitive |

| Kojic Acid (Reference) | 22.25 | N/A |

This table presents data for structurally related chalcone derivatives, illustrating the potential for related scaffolds in tyrosinase inhibition. Data sourced from studies on phenylurenylchalcones and chalcones with oxime functionality.

Kinetic studies often reveal these compounds to be competitive inhibitors, suggesting they bind to the active site of the tyrosinase enzyme. The 4-hydroxyphenyl moiety has been identified as a crucial feature for potent inhibition in some series of compounds. This body of research indicates that the broader class of molecules containing N-aryl groups linked to a conjugated system are promising candidates for development as skin-whitening agents.

Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. Derivatives containing a chlorophenyl group, structurally related to this compound, have been identified as potent and selective MAO-B inhibitors.

In one study, a series of pyridazinone derivatives were synthesized and evaluated for their MAO-inhibitory activity. A compound featuring a 4-chlorophenylpiperazine moiety was found to be the most effective MAO-B inhibitor in the series. Docking studies revealed that the chlorine atom of the 4-chlorophenyl ring can form a halogen bond with the amino acid residue Leu164 in the enzyme's active site, contributing to its potent activity.

Another line of research investigated derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Substitution with a 3-(chlorophenyl)-methoxy-group at the 4'-position resulted in compounds that were potent, highly selective, and time-dependent inhibitors of MAO-B, while appearing to be devoid of substrate activity nih.gov.

| Compound Series | Key Structural Feature | Inhibitory Potency (Kᵢ or IC₅₀) | Selectivity (for MAO-B) |

|---|---|---|---|

| Pyridazinone Derivative | 4-(4-Chlorophenyl)piperazine | Kᵢ = 0.022 µM | High (SI = 206.82) |

| MPTP Derivative | 3-(Chlorophenyl)-methoxy group | Potent | Highly Selective |

This table summarizes the MAO-B inhibitory data for compounds containing a chlorophenyl moiety, highlighting their potential as selective inhibitors.

These findings underscore the importance of the chlorophenyl group for achieving high potency and selectivity in the design of MAO-B inhibitors.

Derivatives of N-aryl acrylamides have demonstrated interactions with a range of other enzymes and receptors beyond tyrosinase and MAO-B, indicating a broad spectrum of potential biological activities.

Antiproliferative Activity via β-Tubulin Inhibition: A series of 3-(4-chlorophenyl) acrylic acids and their ester derivatives have been synthesized and evaluated for their antiproliferative efficacy against human breast carcinoma cell lines (MDA-MB-231). One acrylic acid compound, 4b , showed potent cytotoxic effects with an IC₅₀ value of 3.24 ± 0.13 μM. Mechanistic studies revealed that this compound acts as an inhibitor of β-tubulin polymerization, with a percentage inhibition of 80.07%. This activity leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Molecular modeling studies suggest these compounds interact with the colchicine-binding site on tubulin.

Antiallergic Activity via 5-Lipoxygenase and Histamine Receptor Interactions: In the search for novel antiallergic agents, several series of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides have been synthesized. One derivative, 10d (N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-3-(3-pyridyl)acrylamide), demonstrated significant antiallergic activity in rat models. Further investigation into its mechanism showed that, unlike the reference drug ketotifen, it possessed potent in vitro inhibitory activity against the enzyme 5-lipoxygenase, while having weaker antihistamine activity. A related compound, 17p (AL-3264), showed a well-balanced profile of antiallergic properties, including inhibition of chemical mediator release, 5-lipoxygenase inhibition, and histamine antagonism.

Modulation of Specific Biological Targets (e.g., Pin1)

The peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that regulates the function of numerous proteins involved in cellular processes, including cell cycle progression and signaling. Its overexpression is common in many human cancers, making it an attractive therapeutic target.

While the acrylamide scaffold is known to be a reactive electrophile capable of covalent modification of proteins, specific research directly linking this compound or its close derivatives to the modulation of Pin1 is not extensively documented in the current literature. The development of Pin1 inhibitors has often focused on rationally designed peptide-based inhibitors that covalently target a specific cysteine residue (Cys113) in the enzyme's active site unipi.it. Other strategies have employed virtual screening and hierarchical consensus docking to identify novel, non-covalent inhibitors mdpi.com. One such study identified a compound with a p-chlorophenyl group that formed favorable aromatic and hydrophobic interactions within the Pin1 active site mdpi.com. Although this demonstrates that the chlorophenyl moiety can be accommodated in the Pin1 binding pocket, it does not confirm that an acrylamide-based derivative would be an effective modulator. Further research is required to explore the potential of this compound derivatives as specific inhibitors or modulators of Pin1.

Mechanistic Investigations of Biological Action

No studies were identified that specifically investigated the mechanistic actions of this compound.

Formation of Adducts with Nucleic Acids and Proteins

No research was found that specifically documents the formation of adducts between this compound and nucleic acids or proteins. While the broader class of acrylamides is known to be reactive and can form covalent bonds with biological nucleophiles, specific data for the 4-chlorophenyl substituted variant is not available in the reviewed literature.

Charge Transfer Interactions

There is no available scientific literature describing the charge transfer interactions of this compound in a biological context.

Preclinical Evaluation and Translational Potential

Specific preclinical safety and toxicity data for this compound are not available in the public domain. However, a recent study on a structurally related derivative, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, has been conducted. It is important to note that the following data pertains to this specific derivative and not to this compound itself.

In Vitro Cytotoxicity and Safety Profiling (e.g., HaCaT, BJ, HEMa cells)

A study on the derivative, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, reported no cytotoxic effects on human keratinocytes (HaCaT), human skin fibroblasts (BJ), and human primary epidermal melanocytes (HEMa) nih.gov.

Mutagenicity and Genotoxicity Assessments (e.g., Ames test, micronucleus test)

In the same study, the derivative (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide was found to have no mutagenic activity in the Ames test and no genotoxic effects in the micronucleus test nih.gov.

Phototoxicity and Skin Irritation Potential

The derivative (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide did not exhibit any phototoxicity or skin irritation potential in the conducted safety evaluations nih.gov.

The table below summarizes the preclinical safety findings for the derivative (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide.

| Assay | Cell Lines/Test System | Result for (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide |

| Cytotoxicity | HaCaT, BJ, HEMa cells | No cytotoxicity observed nih.gov |

| Mutagenicity | Ames test | No mutagenicity observed nih.gov |

| Genotoxicity | Micronucleus test | No genotoxicity observed nih.gov |

| Phototoxicity | In vitro model | No phototoxicity observed nih.gov |

| Skin Irritation | In vitro skin model | No skin irritation potential nih.gov |

Epidermal Penetration Studies

Research into the epidermal penetration of this compound and its derivatives is crucial for understanding their potential as topical agents. Studies have been conducted to assess the ability of these compounds to traverse the layers of the skin and reach their target sites.

One significant study focused on the derivative (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, which has been investigated as a potential cosmetic ingredient for hyperpigmentation. nih.gov This research demonstrated that the compound is capable of penetrating the epidermis to reach its possible site of action. nih.gov The study utilized pigmented reconstructed human epidermis to evaluate the compound's melanin production inhibitory properties when applied in 1% and 2% solutions in 50% PEG400. nih.gov The successful inhibition of melanin production in this model suggests that an effective concentration of the compound reached the target melanocytes within the epidermis.

The ability of acrylamide, the parent compound, to be absorbed through the skin is well-documented. mdpi.comcdc.gov Acrylamide is known to be readily absorbed through the skin and can be distributed throughout the body following dermal exposure. cdc.gov This characteristic is attributed to its low molecular weight and high water absorption, which allows it to pass through organic barriers. mdpi.com While these findings relate to the broader class of acrylamides, they provide a foundational understanding that supports the potential for dermal absorption of its derivatives.

The following table summarizes the key findings from the epidermal penetration study on the derivative of this compound:

| Compound | Model System | Vehicle | Concentrations Tested | Key Finding |

| (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide | Pigmented Reconstructed Human Epidermis | 50% PEG400 | 1% and 2% | Demonstrated penetration across the epidermis to inhibit melanin production. nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. These methods can predict reaction pathways and energy barriers, offering a theoretical complement to experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the reactivity of N-arylacrylamides, a class of compounds that includes N-(4-Chlorophenyl)acrylamide. These compounds are Michael acceptors and can react with nucleophiles, such as the thiol group of cysteine residues in proteins or the antioxidant glutathione (B108866) (GSH). nih.govacs.org

The key reaction is the Michael addition of a thiolate to the β-carbon of the acrylamide (B121943). DFT calculations can model this reaction to determine the activation free energy (ΔG‡), which represents the energy barrier that must be overcome for the reaction to proceed. mdpi.com Studies on a series of N-arylacrylamides have shown that substituents on the aryl ring systematically influence this energy barrier. Electron-withdrawing groups, such as the chloro group at the para-position of this compound, are expected to lower the activation energy, thereby increasing the intrinsic reactivity of the acrylamide moiety. nih.govresearchgate.net Computational models suggest that for this reaction, a protonated aminomethyl group can function as an electron-withdrawing group, reducing the barrier for thiolate addition. nih.gov

A crucial validation for computational models is the correlation of their predictions with experimental data. For N-arylacrylamides, DFT-calculated activation parameters have been shown to correlate well with experimentally determined reaction rates with glutathione (GSH). nih.govacs.orgresearchgate.net The reaction with GSH is a widely used assay to assess the electrophilicity and potential for off-target reactivity of covalent inhibitors.

Systematic studies have demonstrated a linear Hammett correlation for the reaction rates of ortho-, meta-, and para-substituted N-arylacrylamides with GSH. nih.govresearchgate.net This indicates that the electronic effect of the substituent on the phenyl ring is a primary determinant of reactivity. The strong correlation between computed activation energies and experimental rates validates the use of DFT calculations as a predictive tool. This allows for the in silico screening of candidate molecules to estimate their reactivity before synthesis, aiding in the design of covalent inhibitors with optimized electrophilicity. acs.orgresearchgate.net

| Aryl Substituent (para-position) | Hammett Constant (σp) | Relative Experimental Reactivity (krel) | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| -OCH3 (Methoxy) | -0.27 | Slower | Higher |

| -H (Unsubstituted) | 0.00 | Baseline | Baseline |

| -Cl (Chloro) | +0.23 | Faster | Lower |

| -CN (Cyano) | +0.66 | Much Faster | Much Lower |

This table illustrates the general trend observed for N-arylacrylamides. Electron-donating groups (-OCH3) decrease reactivity, while electron-withdrawing groups (-Cl, -CN) increase it by lowering the DFT-calculated reaction barrier.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are used to model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. These techniques predict binding modes and estimate the strength of the interaction.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For covalent inhibitors like this compound, specialized covalent docking methods are used. These simulations model the formation of a covalent bond between the electrophilic β-carbon of the acrylamide and a nucleophilic residue on the enzyme, most commonly a cysteine. nih.gov

Studies on acrylamide and its derivatives have shown that the binding to a target cysteine is often facilitated by the surrounding microenvironment within the protein's active site. nih.gov The presence of nearby positively charged amino acids, such as lysine (B10760008) or arginine, can stabilize the transition state of the Michael addition reaction, favoring covalent bond formation. Docking studies can identify these key interactions, such as hydrogen bonds between the acrylamide's amide group and the protein backbone, which help to correctly orient the molecule for reaction. nih.gov While specific docking studies for this compound are not widely published, the principles derived from related acrylamides are directly applicable. researchgate.netniscpr.res.in

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the enzyme-inhibitor complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and the flexibility of the complex. mdpi.com

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Enzyme | Significance |

|---|---|---|---|

| Covalent Bond | β-Carbon of Acrylamide | Cysteine (Thiol group) | Forms irreversible or slowly reversible inhibition. |

| Hydrogen Bond | Amide N-H and C=O | Backbone/Side-chain amides or carboxylates | Orients ligand in the active site for reaction. |

| Hydrophobic Interaction | Chlorophenyl Ring | Alanine, Valine, Leucine, Phenylalanine | Contributes to binding affinity and specificity. |

| Electrostatic Interaction | Partial charges on acrylamide | Lysine, Arginine, Aspartate, Glutamate | Stabilizes the reaction transition state. |

This table outlines the typical molecular interactions that would be analyzed in a docking and dynamics study of this compound with a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

A QSAR model is built by calculating a set of numerical descriptors for each molecule in a training set. These descriptors quantify various aspects of the molecular structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties. A mathematical model is then generated to correlate these descriptors with an experimentally measured activity, such as the concentration required to cause 50% inhibition of a biological process (IC50). nih.gov

While no specific QSAR model for this compound was identified in the reviewed literature, studies on related compounds like 2-phenylacrylonitriles illustrate the approach. nih.gov For a series of N-arylacrylamides, a QSAR model could be developed to predict cytotoxicity. nih.gov Such a model could identify which properties are most important for the observed activity. For example, it might reveal that electronic properties (like the Hammett constant of the aryl substituent) and hydrophobicity (LogP) are the key drivers of cytotoxicity. The resulting model can then be used to predict the activity of new, unsynthesized analogs and to guide the design of compounds with a desired activity profile. nih.gov

Conformational Analysis and Molecular Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction studies. This analysis provides definitive data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

In the crystalline state, the molecule exhibits specific geometric parameters. The acrylamide group is largely planar, and its orientation relative to the chlorophenyl ring is a key conformational feature. Intermolecular forces, such as hydrogen bonds, play a significant role in stabilizing the crystal packing. In the crystal structure of this compound, intermolecular N—H···O and C—H···O hydrogen bonds link adjacent molecules to form one-dimensional chains. researchgate.net

The detailed molecular geometry, including selected bond lengths and angles, provides a foundational understanding of the molecule's shape and steric profile.

Table 2: Selected Geometric Parameters for this compound from Crystal Structure Data

Source: Data extracted from Acta Crystallographica Section E: Structure Reports Online, (2004), E60, o629-o630. researchgate.net

Theoretical Studies of Reactivity Profiles

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the reactivity of this compound. These studies focus on the molecule's electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The reactivity of acrylamides as Michael acceptors is a key feature of their chemical profile. The electrophilic nature of the carbon-carbon double bond, which is conjugated to the carbonyl group, makes it susceptible to nucleophilic attack. Theoretical calculations can quantify this reactivity. The energy of the LUMO is a critical indicator of a molecule's ability to accept electrons; a lower LUMO energy corresponds to greater electrophilicity and higher reactivity toward nucleophiles. nih.gov Studies on series of acrylamide derivatives have shown that differences in their reactivity can be explained by their LUMO energies and steric factors. nih.gov

The HOMO-LUMO energy gap is another important descriptor, indicating the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of reaction. researchgate.net

Global reactivity descriptors calculated for the parent acrylamide molecule provide a baseline for understanding the reactivity of its derivatives.

Table 3: Conceptual DFT Reactivity Descriptors for Acrylamide

Source: Adapted from DFT study on the reaction of acrylamide. mdpi.com The addition of the 4-chlorophenyl group is expected to modulate these values, primarily by lowering the LUMO energy and thus increasing the electrophilic reactivity of the acrylamide moiety.

Future Directions and Emerging Research Areas

Design and Synthesis of Novel N-(4-Chlorophenyl)acrylamide Derivatives

The core structure of this compound serves as a versatile scaffold for the design and synthesis of new chemical entities with potentially enhanced or novel biological activities. Future research will likely focus on systematic structural modifications to explore structure-activity relationships (SAR) and develop derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Key synthetic strategies may involve:

Modification of the Acrylamide (B121943) Moiety: Alterations to the double bond or the amide group could influence reactivity and metabolic stability. For instance, creating analogues based on 3-(4-chlorophenyl) acrylic acids and their subsequent esterification or amidation can yield a diverse library of compounds. h1.co

Substitution on the Phenyl Ring: Introducing additional substituents to the 4-chlorophenyl ring can modulate electronic properties, lipophilicity, and steric hindrance, thereby affecting target binding and cellular uptake.

Variation of the N-Substituent: Replacing the phenyl group with other aromatic, heteroaromatic, or aliphatic moieties can drastically alter the compound's biological targets. Research into N-alkyl cinnamamide (B152044) derivatives has already shown that modifications in this position can lead to promising molecules, such as (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, identified as a potential depigmenting ingredient. nih.gov

One promising direction is the design of derivatives as kinase inhibitors. By applying principles of nonclassical electronic isosteres, novel acrylamide analogues can be designed to target specific kinases, such as BCR-ABL, which is implicated in certain types of leukemia. nih.gov For example, studies have shown that acrylamide analogues with a trifluoromethyl group can exhibit potent inhibitory activity against ABL kinase. nih.gov The systematic synthesis and screening of such derivatives are crucial for identifying lead compounds for further therapeutic development. nih.govresearchgate.net

Below is a table representing potential areas for structural modification on the this compound scaffold.

| Scaffold Position | Potential Modifications | Anticipated Outcome |

| Phenyl Ring | Addition of electron-donating/withdrawing groups (e.g., -OCH3, -NO2) | Modulate target binding affinity and selectivity |

| Amide Linker | Introduction of alkyl or other functional groups on the nitrogen | Alter solubility and pharmacokinetic properties |

| Acryloyl Group | Saturation of the double bond; substitution at the α or β carbon | Modify covalent binding potential and metabolic stability |

Exploration of this compound in Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic side effects. nih.govmdpi.combiomedpharmajournal.org Future research could focus on incorporating this compound or its therapeutically active derivatives into advanced drug delivery systems.

Polymer-Drug Conjugates (PDCs): One emerging strategy is the covalent attachment of active derivatives to a polymer backbone, creating a polymer-drug conjugate. nih.govimrpress.com This approach can improve the solubility, stability, and circulation half-life of the drug. Polymers such as poly(N-hydroxypropyl methacrylamide) (HPMA) have been successfully used in PDCs that have advanced to clinical trials. nih.gov A future research goal would be to design derivatives of this compound with suitable functional groups that allow for conjugation to biocompatible polymers via biodegradable linkers. nih.gov

Nanoparticle-Based Delivery: Encapsulating this compound derivatives within nanoparticles is another promising avenue. biomedpharmajournal.orgnih.govjuniperpublishers.com Nanocarriers, such as liposomes or polymeric nanoparticles, can protect the drug from premature degradation and facilitate its accumulation in target tissues, like tumors, through the enhanced permeability and retention (EPR) effect. mdpi.com Surface modification of these nanoparticles with specific ligands (e.g., antibodies, peptides) could enable active targeting to cancer cells or other specific cell types, further improving therapeutic precision. mdpi.comnih.gov

These strategies represent a significant shift from conventional administration, opening up possibilities for treating complex diseases more effectively by leveraging the unique properties of the this compound scaffold within sophisticated delivery platforms.

Advanced Polymeric Materials and Composites Utilizing this compound

The acrylamide functional group is a fundamental building block for a wide range of polymers, collectively known as polyacrylamides. researchgate.net These materials are valued in numerous applications, from hydrogels in biomedicine to flocculants in water treatment. researchgate.netupb.ro A significant future direction lies in the synthesis and characterization of novel polymers and composites that incorporate the this compound monomer.

The introduction of the N-(4-Chlorophenyl) group into a polyacrylamide backbone is expected to impart distinct properties compared to standard polyacrylamide. The hydrophobic and rigid nature of the substituted phenyl ring could lead to polymers with:

Modified Thermal Properties: Increased glass transition temperature (Tg) and thermal stability. researchgate.net

Altered Solubility and Swelling Behavior: Reduced hydrophilicity, which could be harnessed to create hydrogels with specific swelling characteristics or to develop materials that interact with non-polar molecules. core.ac.ukmdpi.com

Stimuli-Responsiveness: Copolymerization with other monomers, such as N-isopropylacrylamide (NIPAAm) or acrylic acid, could yield "smart" materials that respond to changes in temperature or pH. mdpi.comnih.govnih.gov Such responsive polymers are highly sought after for applications in drug delivery, biosensors, and tissue engineering. nih.govnih.gov

Research efforts could focus on the free radical polymerization of this compound or its copolymerization with other vinyl monomers to create a new class of functional materials. researchgate.netresearchgate.net For example, copolymerization with hydrophilic monomers could result in amphiphilic polymers that self-assemble into micelles or other nanostructures in aqueous environments. mdpi.com Furthermore, incorporating this monomer into interpenetrating polymer networks (IPNs) or composites could enhance mechanical strength and create materials with unique anisotropic properties. mdpi.comnih.gov

The table below outlines potential copolymer systems and their prospective applications.

| Comonomer | Resulting Polymer Type | Potential Application |

| Acrylamide / Acrylic Acid | pH-Responsive Hydrogel | Controlled Drug Release, Biosensors core.ac.ukmdpi.com |

| N-isopropylacrylamide (NIPAAm) | Thermo-responsive Polymer | Smart Hydrogels, Tissue Engineering Scaffolds nih.gov |

| Hydrophobic Acrylates | Amphiphilic Copolymer | Micellar Drug Delivery, Nanoreactors researchgate.net |

| Cross-linking Monomers | Cross-linked Network/Hydrogel | High-absorbency materials, Scaffolds upb.roresearchgate.net |

Further Elucidation of Mechanism of Action via Multi-Omics Approaches